FX-11 Demonstrates >37-Fold Selectivity for LDHA over GAPDH, a Key Differentiator from Pan-LDH Inhibitors
FX-11 is selective for LDHA over glyceraldehyde-3-phosphate dehydrogenase (GAPDH), with a Ki for GAPDH of >300 μM compared to 8 μM for human liver LDHA, representing a >37.5-fold selectivity window . This contrasts with non-selective LDH inhibitors such as oxamate, which inhibit both LDHA and LDHB at similar millimolar concentrations, and with pan-LDH inhibitors like GNE-140 racemate, which inhibits LDHA, LDHB, and LDHC with IC50 values of 3, 5, and 5 nM respectively [1]. FX-11 also does not affect the activity of LDHB even at higher concentrations . This selectivity profile reduces the likelihood of confounding results from LDHB or GAPDH inhibition.
| Evidence Dimension | Selectivity for LDHA over off-target enzyme (GAPDH) |
|---|---|
| Target Compound Data | Ki = 8 μM (LDHA); Ki >300 μM (GAPDH) |
| Comparator Or Baseline | Oxamate (millimolar, non-selective LDH inhibitor); GNE-140 racemate (IC50 = 3 nM LDHA, 5 nM LDHB, 5 nM LDHC) |
| Quantified Difference | >37.5-fold selectivity for LDHA over GAPDH; No LDHB inhibition |
| Conditions | Purified human liver LDHA enzyme assay; GAPDH enzyme assay |
Why This Matters
Selectivity data enables researchers to attribute observed phenotypic effects specifically to LDHA inhibition rather than confounding off-target activities, increasing confidence in target validation studies.
- [1] ProbeChem. (R)-GNE-140 (GNE-140) Lactate dehydrogenase inhibitor. Product PC-42246. View Source
